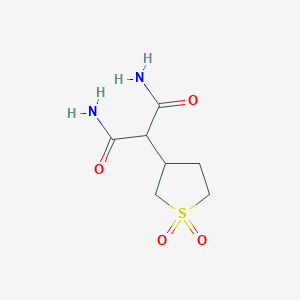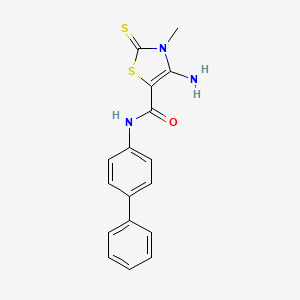![molecular formula C18H18Cl2N2O3S B12126267 propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12126267.png)
propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound featuring a thiazolopyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 2,4-dichlorophenyl and other substituents are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thiazolopyrimidine core makes it a valuable scaffold in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent .
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the design of compounds with specific desired properties.
Mecanismo De Acción
The mechanism of action of propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. These include enzymes and receptors involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation. The compound’s structure allows it to bind effectively to these targets, inhibiting their activity and exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolopyrimidine Derivatives: These compounds share the thiazolopyrimidine core but differ in their substituents, which can significantly alter their biological activity.
2,4-Disubstituted Thiazoles: These compounds have similar thiazole rings but lack the fused pyrimidine ring, resulting in different properties and applications.
Uniqueness
Propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents and the fusion of the thiazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H18Cl2N2O3S |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-8(2)25-17(24)14-9(3)21-18-22(16(23)10(4)26-18)15(14)12-6-5-11(19)7-13(12)20/h5-8,10,15H,1-4H3 |
Clave InChI |
YQXRMLNCJYTHIF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B12126207.png)



![2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126231.png)
![(2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B12126233.png)

![Ethyl 1-(3-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}quinoxalin-2-yl)piperidine-4-carboxylate](/img/structure/B12126241.png)
![2,2-dimethyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}propanamide](/img/structure/B12126244.png)
![Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl-](/img/structure/B12126261.png)

![2-Methoxyethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12126276.png)
